molecular formula C11H16N2 B2905497 1-Adamantylcyanamide CAS No. 15784-82-4

1-Adamantylcyanamide

Cat. No.: B2905497
CAS No.: 15784-82-4
M. Wt: 176.263
InChI Key: UQYYBDRECPZRSP-UHFFFAOYSA-N
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Description

1-Adamantylcyanamide is an organic compound characterized by the presence of an adamantane cage structure bonded to a cyanamide group. This compound is notable for its unique structural properties, which contribute to its diverse applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Preparation Methods

The synthesis of 1-Adamantylcyanamide typically involves the reaction of 1-aminoadamantane with cyanogen bromide. This reaction proceeds under controlled conditions to yield this compound. The process can be summarized as follows :

    Reactants: 1-aminoadamantane and cyanogen bromide.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

    Product Isolation: The resulting this compound is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are similar but are optimized for larger-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Adamantylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The cyanamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Adamantylcyanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: this compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Adamantylcyanamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Adamantylcyanamide can be compared with other adamantane derivatives such as:

    1-aminoadamantane (amantadine): Known for its antiviral and antiparkinsonian properties.

    3,5-dimethyl-1-aminoadamantane (memantine): Used in the treatment of Alzheimer’s disease.

These compounds share the adamantane core structure but differ in their functional groups, leading to distinct pharmacological profiles .

Biological Activity

1-Adamantylcyanamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CAS Number: 15784-82-4) is a derivative of adamantane, characterized by its unique bicyclic structure which enhances its lipophilicity and stability. The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{14}N_{2}
  • Molecular Weight : 174.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that it may exert its effects through the following mechanisms:

  • Antiviral Activity : Similar to other adamantane derivatives, it may inhibit viral replication by targeting ion channels or other viral proteins.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antiviral Activity

Research has shown that this compound exhibits significant antiviral activity against several strains of viruses. For instance, it has been tested against Influenza A viruses, demonstrating a capacity to inhibit viral replication effectively. The compound's mechanism may involve interference with the M2 ion channel, similar to other adamantane derivatives like amantadine.

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

These studies indicate that the compound may induce cell cycle arrest and apoptosis in these cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralInfluenza A VirusInhibition of viral replication
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AnticancerA549 (Lung Cancer)Cytotoxic effects

Case Studies

  • Antiviral Efficacy Against Influenza A : A study demonstrated that this compound significantly reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent against influenza infections.
  • Cytotoxicity in Cancer Models : In a series of experiments involving breast and lung cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate.

Properties

IUPAC Name

1-adamantylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-7-13-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYYBDRECPZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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